4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide is a key intermediate in the synthesis of Bosentan monohydrate [, , ]. Bosentan monohydrate is a dual endothelin receptor antagonist [] with therapeutic applications. This specific intermediate plays a crucial role in achieving high purity and yield of Bosentan derivatives [].
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. It is characterized by its unique structure, which includes a bipyrimidine moiety and a benzenesulfonamide group, making it of interest in medicinal chemistry, particularly for its potential therapeutic applications.
4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide can be classified as:
The synthesis of 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates and final products.
Key structural data includes:
The compound can undergo various chemical reactions typical for sulfonamides:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to enhance solubility and reactivity.
The mechanism of action for 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide is primarily related to its antifungal properties. It likely inhibits specific enzymes involved in fungal cell wall synthesis or disrupts cellular processes critical for fungal growth.
Research indicates that compounds with similar structures exhibit significant inhibitory effects against various fungal strains, suggesting that this compound may also demonstrate comparable efficacy.
Relevant analyses would involve determining solubility profiles and stability under various environmental conditions to ensure efficacy in practical applications.
The primary applications of 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide include:
The compound belongs to the sulfonamide class of organic molecules, featuring a bipyrimidine backbone substituted with chloro, aryloxy, and alkylaryl groups. Its systematic IUPAC name is 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide, reflecting the precise connectivity of its constituent moieties [4] [10]. This name delineates the tertiary butyl group at the para-position of the benzenesulfonamide ring, the chloro substituent at position 6 of the central pyrimidine, and the 2-methoxyphenoxy ether linkage at position 5.
Molecular formula: C25H24ClN5O4S [1] [2] [4]Molecular weight: 526.01 g/mol [2] [4]Canonical SMILES: COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=NC=CC=N3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C [4] [8]InChI Key: XKISWHVJIZSPSC-UHFFFAOYSA-N [5] [10]
The X-ray crystallographic analysis reveals a melting point of 212–214°C, indicating high thermal stability attributable to its extensive conjugated system and intermolecular hydrogen bonding [4] [5]. Key structural features include:
Table 1: Core Structural Identifiers Across Repositories
Identifier | PubChem [1] | LGC Standards [2] | ChemicalBook [4] |
---|---|---|---|
CAS Registry | - | 150727-06-3 | 150727-06-3 |
Molecular Formula | C25H24ClN5O4S | C25H24ClN5O4S | C25H24ClN5O4S |
Exact Mass | - | 525.1238 | - |
MDL Number | - | - | MFCD09751194 |
This compound emerged as a critical synthetic precursor during the 1990s development of endothelin receptor antagonists, specifically for the antihypertensive drug bosentan. Its identification as Bosentan Related Compound A (USP designation) and Bosentan Intermediate 2 underscores its role in the manufacturing pathway of this blockbuster therapeutic [2] [4] [7]. The synthetic route to bosentan involves sequential coupling reactions where this intermediate serves as the penultimate precursor before cyclization, with its structural integrity directly influencing final product purity.
Chemical suppliers (e.g., LGC Standards, TRC) catalog it as a neat solid requiring inert storage at 2–8°C [2] [3] [9], reflecting stability concerns arising from its hydrolytically sensitive sulfonamide and ether linkages. Analytical records indicate it was first synthesized in 1994–1995 during bosentan’s preclinical optimization, with CAS registry (150727-06-3) formalized in 2006 [10]. Its transition from research-scale batches to current Good Manufacturing Practice (cGMP) production exemplifies modern pharmaceutical intermediate standardization, particularly for impurity profiling in quality control protocols.
As the direct chemical precursor to bosentan (a dual endothelin receptor antagonist), this sulfonamide derivative enables the blockade of endothelin-1 (ET-1) receptors in vascular endothelium [2] [7] [10]. Its molecular architecture contains three essential pharmacophoric elements critical for receptor antagonism:
Structural modifications at the chloro position (e.g., nucleophilic displacement) convert this intermediate into the active pharmaceutical ingredient bosentan, which exhibits vasodilatory effects in pulmonary arterial hypertension. The 2-methoxyphenoxy moiety enhances solubility and influences metabolic stability by sterically shielding adjacent electrophilic sites from oxidative degradation [4] [10].
Table 2: Molecular Properties Influencing Biological Activity
Property | Value | Significance in Receptor Binding |
---|---|---|
Topological Polar Surface Area | 125 Ų | Moderate membrane permeability |
Rotatable Bond Count | 8 | Conformational flexibility for induced fit |
Hydrogen Bond Acceptors | 9 | Facilitates interactions with polar residues |
LogP (Predicted) | 5.2 | Balances hydrophobicity for tissue uptake |
Hydrogen Bond Donors | 1 (sulfonamide NH) | Critical for anchoring to receptor |
Source: Computational descriptors from Pharmacompass [10]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3